molecular formula C32H36S2 B3028131 2-Dodecyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene CAS No. 1627606-00-1

2-Dodecyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene

Cat. No.: B3028131
CAS No.: 1627606-00-1
M. Wt: 484.8 g/mol
InChI Key: VLVZRPQGJFYEOD-UHFFFAOYSA-N
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Description

2-Dodecyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene, also known as this compound, is a useful research compound. Its molecular formula is C32H36S2 and its molecular weight is 484.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 484.22584350 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Field-Effect Transistors (OFETs)

Derivatives of benzothieno[3,2-b]benzothiophene (BTBT), including compounds similar to 2-Dodecyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene, have been synthesized and characterized for use in organic field-effect transistors (OFETs). These compounds exhibit excellent semiconductor properties due to their thermal stability, optical properties, and electrochemical behavior. One derivative showed significant promise with high carrier mobility and current on/off ratios, indicating its potential for high-performance OFET applications (Ryu et al., 2023).

Polymer Solar Cells

Copolymers incorporating benzotriazole and benzothiadiazole units alongside BTBT derivatives have been explored for their use in bulk heterojunction photovoltaic devices. These copolymers, when blended with [6,6]-phenyl-C61-butyric acid methyl ester (PCBM), displayed varied performances in solar cell applications, with one particular derivative demonstrating a notable power conversion efficiency. This highlights the potential of BTBT derivatives in the development of efficient organic solar cells (Karakus et al., 2012).

Future Directions

The future directions of “2-Dodecyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene” could involve its use in the development of organic semiconductors .

Properties

IUPAC Name

7-dodecyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36S2/c1-2-3-4-5-6-7-8-9-10-12-15-24-18-20-27-29(22-24)33-32-28-21-19-26(23-30(28)34-31(27)32)25-16-13-11-14-17-25/h11,13-14,16-23H,2-10,12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVZRPQGJFYEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=C(S3)C=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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